1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride
Description
The compound 1-(4-chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride (hereafter referred to as the "target compound") is a hydrochloride salt featuring a β-amino alcohol backbone with dual chlorophenyl substituents. Its molecular formula is C₂₁H₁₉Cl₂NO·HCl (MW: 406.76), characterized by:
- A 4-chlorophenyl group at position 1.
- A 3-chlorobenzylamino group at position 2.
- A hydroxyl group on the ethan-1-ol moiety.
This structure confers a balance of lipophilicity (due to chlorophenyl groups) and hydrophilicity (from the hydroxyl group), making it relevant for pharmaceutical applications, particularly as an intermediate or bioactive molecule .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]-1-phenylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO.ClH/c22-19-11-9-18(10-12-19)21(25,17-6-2-1-3-7-17)15-24-14-16-5-4-8-20(23)13-16;/h1-13,24-25H,14-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBNTZFIAJTNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)Cl)(C3=CC=C(C=C3)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure features a complex arrangement of aromatic rings and an amine group, which are critical for its biological activity. The presence of chlorine atoms on the phenyl rings enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential use in treating bacterial infections .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In one study, several synthesized derivatives were evaluated for their AChE inhibitory activity, with some compounds showing IC50 values significantly lower than those of standard inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease through AChE inhibition.
The mechanisms underlying the biological activities of this compound include:
- Binding Interactions : Molecular docking studies have revealed that the compound can effectively bind to target proteins, influencing their activity .
- Enzyme Interaction : The inhibition of urease by related compounds suggests a mechanism that could reduce ammonia production in the body, which is beneficial in conditions like kidney disease .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial effects of various synthesized compounds against multiple strains. The results indicated that certain derivatives of this compound had notable antibacterial activity, particularly against Gram-positive bacteria. The most effective compound demonstrated an IC50 value comparable to established antibiotics .
Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, compounds were tested for their ability to inhibit urease and AChE. The promising results showed that some derivatives exhibited strong inhibitory effects, with IC50 values ranging from 0.63 µM to 6.28 µM for urease, indicating their potential as therapeutic agents in managing hyperurecemia .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to analogs with variations in substituents, backbone structure, and pharmacological properties.
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Physicochemical Properties
- Lipophilicity : The dual chlorophenyl groups in the target compound increase logP compared to fluorine-substituted analogs (e.g., 375.85 MW compound in Table 1) . This enhances membrane permeability but may reduce aqueous solubility.
- Solubility: The hydroxyl group in the target compound improves solubility in polar solvents compared to non-hydroxylated analogs like 1-(4-chlorophenyl)-2-phenylethan-1-amine HCl .
- Receptor Binding: The 3-chlorobenzylamino group likely enhances binding affinity to amine-sensitive targets (e.g., GPCRs) compared to methylamino or aliphatic amines .
Research Findings and Critical Insights
- Crystallography : The hydrochloride salt form of the target compound likely exhibits high crystallinity, as seen in ’s use of SHELX refinement for similar structures .
- Stability: The hydroxyl group may introduce susceptibility to oxidation, necessitating stabilization strategies (e.g., salt formation, lyophilization) absent in non-hydroxylated analogs .
- SAR Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
